4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-[3-(methoxymethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-15-8-9-3-2-4-10(5-9)11-6-12(14)13-7-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
InChI Key |
WRVLTDJLXBFSCR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the functionalization of the pyrrolidin-2-one ring at the 4-position with an aryl substituent bearing a methoxymethyl group at the meta position. The key challenges in the synthesis include regioselective arylation and the introduction of the methoxymethyl substituent without compromising the lactam functionality.
Arylation of Pyrrolidin-2-one Core
One of the primary routes to this compound is through transition metal-mediated arylation of the 4-position of the pyrrolidin-2-one ring. Recent studies have demonstrated the use of cobalt-catalyzed arylation reactions with aryl Grignard reagents as effective methods for introducing aryl groups onto the pyrrolidin-2-one scaffold.
- Javorská et al. (2024) reported the use of cobalt(III) acetylacetonate [Co(acac)3] as a catalyst in the presence of tetramethylethylenediamine (TMEDA) and tetrahydrofuran (THF) solvent at room temperature. The reaction utilizes aryl Grignard reagents to achieve regioselective arylation at the 4-position of 2-pyrrolidone derivatives, including those with bromomethyl substituents that can be converted to methoxymethyl groups subsequently.
| Step | Reagent/Condition | Purpose |
|---|---|---|
| (i) | PhMgBr (1.3 eq.), Co(acac)3 (0.05 eq.), TMEDA, THF, RT | Arylation of 4-bromomethyl-2-pyrrolidone |
This method allows for the direct installation of the aryl moiety on the lactam ring, which can then be functionalized further to introduce the methoxymethyl group.
Introduction of the Methoxymethyl Group
The methoxymethyl substituent on the phenyl ring is typically introduced via nucleophilic substitution or etherification reactions on a suitable precursor such as a bromomethyl or hydroxymethyl group at the meta position of the phenyl ring.
- A common approach involves the conversion of a bromomethyl group on the phenyl ring to the methoxymethyl group by treatment with sodium methoxide or methanol under basic conditions. This step is often performed after the arylation step to avoid interference with the metal-catalyzed process.
Protection and Functional Group Transformations
In some synthetic schemes, temporary protection of the pyrrolidin-2-one nitrogen or the hydroxyl intermediates is necessary to prevent side reactions. For example, Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen has been used to facilitate subsequent transformations such as fluorination or azide displacement, which can be relevant for analog synthesis.
- Duan et al. (2019) described a sequence starting from Boc-protected pyrrolidine derivatives, followed by treatment with diethylaminosulfur trifluoride (DAST) and acid hydrolysis to yield key intermediates for further functionalization, including the preparation of methyl ethers analogous to methoxymethyl groups.
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Boc protection | Boc2O, base | Protect pyrrolidine nitrogen |
| DAST treatment | DAST, solvent | Fluorination or conversion of hydroxyl group |
| Acid hydrolysis | HCl, aqueous | Deprotection or cleavage of protecting groups |
Representative Synthetic Route Summary
A representative synthetic pathway to this compound can be summarized as follows:
- Start with 4-bromomethyl-2-pyrrolidone as the lactam core.
- Perform cobalt-catalyzed arylation with 3-(bromomethyl)phenyl Grignard reagent to install the 3-(bromomethyl)phenyl group at the 4-position of the pyrrolidin-2-one.
- Convert the bromomethyl group on the phenyl ring to the methoxymethyl group by nucleophilic substitution with sodium methoxide.
- Purify the final product by standard chromatographic methods.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. In the industry, it is used in the development of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares key structural analogs and their substituents:
Key Observations :
- Polarity and Solubility: The methoxymethyl group in the target compound may improve aqueous solubility compared to non-polar groups (e.g., CF3 in ). However, chloromethyl or fluorinated analogs (e.g., [18F]T-401 ) may exhibit different pharmacokinetic profiles due to lipophilicity.
- Receptor Interactions : Arylpiperazine derivatives (e.g., compound 7 in ) show high alpha-adrenergic receptor (α1-AR: pKi = 7.13) binding, likely due to the piperazine side chain. The absence of this moiety in the target compound suggests divergent pharmacological targets.
Pharmacological Activities
Antihypertensive and Antiarrhythmic Activity
- Arylpiperazine-pyrrolidinone hybrids (e.g., compound 13 in ) demonstrated potent antiarrhythmic activity (ED50 = 1.0 mg/kg IV) and hypotensive effects lasting >1 hour. The piperazine chain and ethoxy-phenyl substituents are critical for these activities.
- Target compound: No direct evidence of cardiovascular activity is reported. The methoxymethyl group may favor central nervous system (CNS) penetration, as seen in pyrrolidinone-based PET agents (e.g., [18F]T-401 ).
Antiviral and Antimicrobial Potential
- The methoxymethyl group’s electron-donating nature could influence binding to viral proteases or polymerases.
Biological Activity
The compound 4-(3-(methoxymethyl)phenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Overview of Pyrrolidine Derivatives
Pyrrolidine derivatives are recognized for their versatility in medicinal chemistry. They exhibit a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of various substituents on the pyrrolidine ring can significantly influence their pharmacological profiles.
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by its structural components:
- Pyrrolidine Ring : The flexibility of the pyrrolidine structure allows for different conformations that can interact with biological targets.
- Methoxymethyl Substituent : This group enhances the compound's solubility and potential interactions with specific receptors or enzymes.
- Phenyl Group : The presence of a phenyl moiety contributes to the compound's lipophilicity, which is crucial for membrane permeability.
Antibacterial Activity
Research indicates that pyrrolidine derivatives, including This compound , exhibit significant antibacterial properties. A study highlighted that modifications on the pyrrolidine ring could enhance activity against resistant strains of bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.5 | S. pneumoniae |
| Reference Compound | 2.0 | S. aureus |
Anticancer Activity
In vitro studies have shown that this compound has promising anticancer effects, particularly against triple-negative breast cancer (TNBC) cell lines. It demonstrated an IC50 value of 0.126 µM against MDA-MB-231 cells, indicating potent antiproliferative activity .
The mechanism by which This compound exerts its biological effects involves interaction with specific molecular targets:
- Kinase Inhibition : Studies have suggested that certain derivatives can inhibit kinases involved in cell proliferation and survival pathways .
- Receptor Modulation : The compound may act as a modulator for various receptors, enhancing or inhibiting their activity depending on the cellular context.
Case Studies
- Antibacterial Efficacy : A study reported that the introduction of a methoxymethyl group on the pyrrolidine ring significantly increased antibacterial potency against resistant bacterial strains. The modified compound exhibited four times greater activity compared to its unmodified counterpart .
- Anticancer Properties : In a murine model of TNBC, treatment with This compound inhibited lung metastasis more effectively than standard treatments like TAE226, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the standard synthetic routes for 4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one, and how can intermediates be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrrolidin-2-one core via cyclization of γ-aminobutyric acid derivatives or via intramolecular lactamization.
- Step 2: Introduction of the 3-(methoxymethyl)phenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Reagents like Pd(PPh₃)₄ and arylboronic acids are commonly used for cross-coupling .
- Optimization: Yield improvements (e.g., 60–75%) can be achieved by adjusting reaction time (12–24 hours), temperature (80–110°C), and solvent polarity (DMF or THF). Catalytic systems like CuI/1,10-phenanthroline enhance efficiency in coupling steps .
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matched to theoretical mass (e.g., C₁₂H₁₅NO₂: 205.23 g/mol) .
- X-ray Crystallography: Resolves spatial arrangement of substituents on the pyrrolidinone ring .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for target-specific bioactivity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., kinases or proteases). Focus on the methoxymethyl group’s role in hydrogen bonding with active sites .
- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ values) with biological activity. For example, logP calculations predict improved blood-brain barrier penetration for neuroactive derivatives .
- MD Simulations: Assess conformational stability in aqueous and lipid membranes (e.g., GROMACS) to optimize pharmacokinetics .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrrolidin-2-one derivatives?
Methodological Answer:
- Assay Standardization: Use uniform cell lines (e.g., HEK-293 for cytotoxicity) and controls (e.g., IC₅0 values for reference drugs like doxorubicin) to minimize variability .
- Metabolite Profiling: LC-MS/MS identifies degradation products or active metabolites that may explain divergent results (e.g., oxidative demethylation of the methoxymethyl group) .
- Target Validation: CRISPR knockouts or siRNA silencing confirm whether observed effects (e.g., apoptosis) are target-specific or off-target .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Chiral catalysts like Jacobsen’s Co(III)-salen complex enable enantioselective lactam formation (ee >95%) .
- Flow Chemistry: Continuous reactors reduce batch-to-batch variability and enhance yield (e.g., 85% yield at 0.5 L/min flow rate) .
- In-line Analytics: PAT tools (e.g., ReactIR) monitor reaction progression in real time to prevent racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
